5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide
Overview
Description
5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H10BrNO3S2 and a molecular weight of 300.19 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a thiophene-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The sulfonamide formation can be achieved using sulfonyl chloride and an amine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of N-substituted thiophene sulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,2’-bithiophene: Similar in structure but lacks the sulfonamide group.
N-(2-methoxyethyl)thiophene-2-sulfonamide: Similar but without the bromine atom.
Thiophene-2-sulfonamide: Lacks both the bromine atom and the methoxyethyl group.
Uniqueness
5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is unique due to the combination of the bromine atom, methoxyethyl group, and sulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3S2/c1-12-5-4-9-14(10,11)7-3-2-6(8)13-7/h2-3,9H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCGQWFPDBYUIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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